N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features a benzofuran moiety, a benzo[d]oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring using a suitable alkyl halide under basic conditions.
Synthesis of the Benzo[d]oxazole Ring: This can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative.
Sulfonamide Formation: The final step involves the reaction of the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- N-(1-(benzofuran-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12(9-14-10-13-5-3-4-6-17(13)25-14)20-27(23,24)15-7-8-18-16(11-15)21(2)19(22)26-18/h3-8,10-12,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXAXZGXVDMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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